

Triethanolamine Acetate as a Corrosion Inhibitor: A Technical Guide

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Compound of Interest

Compound Name: Triethanolamine acetate

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Executive Summary

Triethanolamine (TEA) and its salts, including **triethanolamine acetate**, are recognized as effective corrosion inhibitors for a variety of metals, notably mild steel and its alloys, in diverse aqueous environments. Their efficacy stems from the presence of nitrogen and oxygen heteroatoms and hydroxyl groups in the triethanolamine molecule, which facilitate its adsorption onto metal surfaces. This guide provides an in-depth analysis of the fundamental principles governing the corrosion inhibition properties of triethanolamine, with a focus on the likely role of the acetate salt. Due to a scarcity of published quantitative data specifically for **triethanolamine acetate**, this document primarily leverages data for triethanolamine, its parent compound, to elucidate the core mechanisms of action. The inhibition mechanism is predominantly through the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. Triethanolamine typically functions as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions. The adsorption of these molecules on metal surfaces often follows the Langmuir adsorption isotherm.

Fundamentals of Corrosion Inhibition by Triethanolamine Acetate

The corrosion inhibition properties of **triethanolamine acetate** are intrinsically linked to the chemical structure of the triethanolamine molecule. The nitrogen atom possesses a lone pair of

electrons, and the oxygen atoms in the hydroxyl groups also have available electron pairs. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. This interaction facilitates the adsorption of the inhibitor molecule onto the metal.

The acetate anion can contribute to the overall effectiveness of the inhibitor. In an aqueous solution, **triethanolamine acetate** exists in equilibrium with triethanolamine and acetic acid. The presence of the acetate ion can influence the pH of the solution at the metal-solution interface and potentially participate in the formation of the protective film.

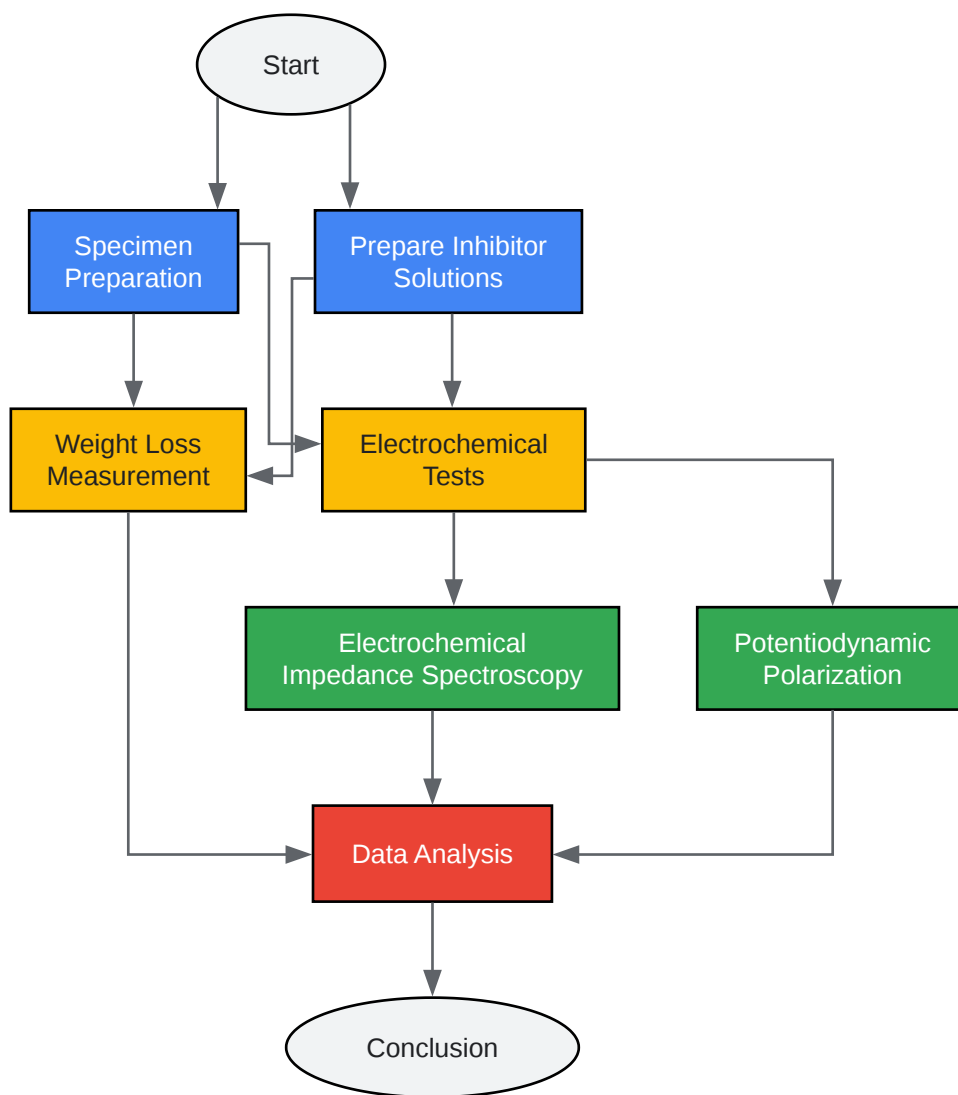
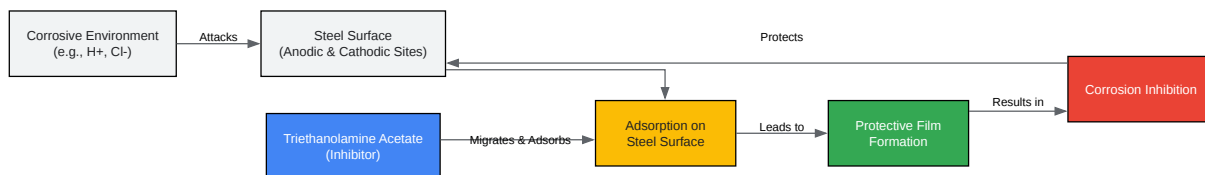
The primary mechanism of inhibition involves the formation of a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or chloride-containing solutions). The film formation is a result of the adsorption of the triethanolamine molecules. This adsorption can be classified as:

- Physisorption: Occurs due to electrostatic interactions (van der Waals forces) between the charged inhibitor molecules and the charged metal surface.
- Chemisorption: Involves the formation of chemical bonds between the inhibitor and the metal surface, leading to a more stable and robust protective layer.^[1]

Triethanolamine is generally considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.^{[1][2]}

Signaling and Interaction Pathway

The interaction of **triethanolamine acetate** with a steel surface in a corrosive environment can be visualized as a multi-step process. This involves the initial migration of the inhibitor to the surface, followed by adsorption and the subsequent formation of a passivating layer.



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